N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzylidene Hydrazine Intermediate: The reaction of 3-(benzyloxy)benzaldehyde with hydrazine hydrate in ethanol under reflux conditions to form the benzylidene hydrazine intermediate.
Acylation Reaction: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and chlorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylidene or benzamide derivatives.
Scientific Research Applications
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methoxybenzamide
- N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide
Uniqueness
N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
767334-01-0 |
---|---|
Molecular Formula |
C23H20ClN3O3 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-chloro-N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H20ClN3O3/c24-20-10-5-9-19(13-20)23(29)25-15-22(28)27-26-14-18-8-4-11-21(12-18)30-16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,29)(H,27,28)/b26-14+ |
InChI Key |
SEAQRXRGXNJJBO-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.